molecular formula C11H17NOS B4183265 N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide

N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide

Cat. No.: B4183265
M. Wt: 211.33 g/mol
InChI Key: SBSVVFJNWGTYIP-UHFFFAOYSA-N
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Description

N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This specific compound is characterized by the presence of a 2-thiophenecarboxamide group attached to a 1,2,2-trimethylpropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide typically involves the reaction of 2-thiophenecarboxylic acid with 1,2,2-trimethylpropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Purification steps, including crystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding thiol derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), alkyl halides, and Friedel-Crafts catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or alkylated thiophenes.

Scientific Research Applications

N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(1,2,2-trimethylpropyl)benzamide: Similar in structure but with a benzene ring instead of a thiophene ring.

    N-(1,2,2-trimethylpropyl)-2-nitroethene-1,1-diamine: Contains a nitroethene group instead of a thiophenecarboxamide group.

Uniqueness

N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties

Properties

IUPAC Name

N-(3,3-dimethylbutan-2-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS/c1-8(11(2,3)4)12-10(13)9-6-5-7-14-9/h5-8H,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSVVFJNWGTYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)NC(=O)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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